ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyridine ring, and a thiazolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxole, pyridine derivatives, and thiazolopyrimidine precursors. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the thiazolopyrimidine core through condensation of appropriate precursors.
Cyclization Reactions: Cyclization to form the benzodioxole and pyridine rings.
Esterification: Introduction of the ethyl ester group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: Use as a model compound in studies of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
THIAZOLOPYRIMIDINE DERIVATIVES: Compounds with similar thiazolopyrimidine cores but different substituents.
BENZODIOXOLE DERIVATIVES: Compounds with benzodioxole moieties and varying functional groups.
Uniqueness
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O5S/c1-2-34-27(33)23-24(18-8-4-3-5-9-18)30-28-31(25(23)19-10-11-20-21(14-19)36-16-35-20)26(32)22(37-28)13-17-7-6-12-29-15-17/h3-15,25H,2,16H2,1H3/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEVQGOVSJJWNC-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CN=CC=C5)S2)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CN=CC=C5)/S2)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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